molecular formula C15H15NO2 B12946370 Ethyl 4-(5-methylpyridin-2-yl)benzoate

Ethyl 4-(5-methylpyridin-2-yl)benzoate

Cat. No.: B12946370
M. Wt: 241.28 g/mol
InChI Key: RLOZIJHAKPJSMH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methylpyridin-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 5-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-methylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-methylpyridin-2-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(5-methylpyridin-2-yl)benzoic acid+ethanolacid catalystethyl 4-(5-methylpyridin-2-yl)benzoate+water\text{4-(5-methylpyridin-2-yl)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(5-methylpyridin-2-yl)benzoic acid+ethanolacid catalyst​ethyl 4-(5-methylpyridin-2-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methylpyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(5-methylpyridin-2-yl)benzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Hydrolysis: 4-(5-methylpyridin-2-yl)benzoic acid and ethanol.

    Reduction: 4-(5-methylpyridin-2-yl)benzyl alcohol.

    Substitution: Depending on the substituent introduced, products such as 4-(5-methylpyridin-2-yl)-3-nitrobenzoate or 4-(5-methylpyridin-2-yl)-3-bromobenzoate can be formed.

Scientific Research Applications

Ethyl 4-(5-methylpyridin-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to modify their properties, such as enhancing thermal stability or mechanical strength.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of ethyl 4-(5-methylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues. Alternatively, it could act as an agonist or antagonist at a receptor, influencing signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-(5-methylpyridin-2-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(pyridin-2-yl)benzoate: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and selectivity for certain targets.

    Ethyl 4-(3-methylpyridin-2-yl)benzoate: The position of the methyl group on the pyridine ring is different, potentially leading to variations in chemical reactivity and biological activity.

    Ethyl 4-(5-chloropyridin-2-yl)benzoate: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 4-(5-methylpyridin-2-yl)benzoate

InChI

InChI=1S/C15H15NO2/c1-3-18-15(17)13-7-5-12(6-8-13)14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3

InChI Key

RLOZIJHAKPJSMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C

Origin of Product

United States

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